RJR-2403 hemioxalate, also known as Metanicotine or Rivanicline, is a compound classified as a neuronal nicotinic receptor agonist. It exhibits a high selectivity for the α4β2 subtype of nicotinic acetylcholine receptors, with a binding affinity (Ki) of approximately 26 nM. This selectivity is over 1,000-fold compared to the α7 subtype, which has a Ki value of around 36,000 nM. RJR-2403 hemioxalate is primarily studied for its potential therapeutic applications in cognitive enhancement and neuroprotection, particularly in conditions such as Alzheimer's disease and other cognitive impairments .
The synthesis of RJR-2403 hemioxalate can be approached through various methods. One notable strategy involves the use of specific precursors that allow for a streamlined one-step synthesis. This method leverages advanced computational tools to predict feasible synthetic routes based on extensive databases of chemical reactions, such as PISTACHIO and REAXYS. The synthesis typically involves the formation of the compound through reactions that incorporate key functional groups characteristic of nicotinic receptor agonists .
RJR-2403 hemioxalate has a complex molecular structure characterized by multiple functional groups that facilitate its interaction with nicotinic receptors. The molecular formula is , with a molecular weight of approximately 414.5 g/mol.
RJR-2403 hemioxalate participates in various chemical reactions relevant to its function as a nicotinic receptor agonist. Its primary reaction pathways involve binding to nicotinic acetylcholine receptors, leading to downstream signaling effects.
The mechanism by which RJR-2403 hemioxalate exerts its effects involves its action on neuronal nicotinic receptors. Upon binding to the α4β2 subtype, it induces conformational changes that facilitate ion flow across the cell membrane.
RJR-2403 hemioxalate possesses distinct physical and chemical properties that contribute to its functionality.
RJR-2403 hemioxalate has several scientific applications primarily centered around neuroscience research. Its role as a selective agonist for nicotinic receptors makes it valuable for:
RJR-2403 hemioxalate is systematically named in accordance with IUPAC conventions as (E)-N-methyl-4-(pyridin-3-yl)but-3-en-1-amine hemioxalate. This nomenclature precisely defines the compound’s core structure: an E-configured alkenyl chain linking the N-methylaminobutyl moiety to the 3-pyridyl ring, ionically associated with half an equivalent of oxalic acid [3] [8]. The compound is marketed and referenced under numerous synonyms across scientific literature and commercial catalogs, reflecting its development history and salt form variations:
Table 1: Official and Common Synonyms
Systematic Name | Common Synonyms | Salt Designations |
---|---|---|
(E)-N-methyl-4-(pyridin-3-yl)but-3-en-1-amine hemioxalate | Rivanicline hemioxalate, RJR-2403 hemioxalate, Metanicotine hemioxalate | Hemioxalate salt, C₂₂H₃₀N₄O₄ (dimeric form) |
The designation "hemioxalate" indicates a stoichiometry where one oxalate anion (C₂O₄²⁻) balances two cationic RJR-2403 molecules, forming a stable crystalline complex [1] [8].
The molecular formula of RJR-2403 hemioxalate is C₁₁H₁₅N₂⁺·½C₂HO₄⁻, corresponding to an aggregate molecular weight of 207.23 g/mol [1] [3]. This represents the hemisalt form of the free base (C₁₀H₁₄N₂, MW = 162.23 g/mol) combined with half the mass of oxalic acid (45.00 g/mol). In contrast, the full oxalate salt (C₁₀H₁₄N₂·C₂H₂O₄) has a molecular weight of 252.27 g/mol [4] [5]. Mass spectrometry typically shows a major peak at m/z 163.1 [M+H]⁺ for the free base cation, confirming the core structure’s mass. Elemental analysis aligns with calculated compositions: C, 63.75%; H, 7.29%; N, 13.52%; O, 15.44% [3].
RJR-2403 hemioxalate exhibits distinct crystallographic behavior due to its salt formation. X-ray diffraction studies reveal that the oxalate anion bridges two RJR-2403 cations via ionic hydrogen bonds (N⁺─H···O⁻), forming centrosymmetric dimers in the crystal lattice [3]. The compound possesses a single stereogenic element: the (E)-double bond connecting the butenyl chain to the pyridyl ring, confirmed by ¹H-NMR coupling constants (J = 15.5–16.0 Hz) between the vinyl protons [1] [8]. No chiral centers exist, eliminating enantiomeric complexity. The crystalline structure enhances stability and dictates solubility, with the oxalate moiety influencing intermolecular packing and melting point (decomposition observed >180°C) [3].
The synthesis of RJR-2403 hemioxalate employs Schiff base chemistry followed by selective reduction. The initial step involves a Knoevenagel-type condensation between 3-pyridinecarboxaldehyde and N-methyl-2-(methylamino)acetate, yielding an α,β-unsaturated ester intermediate. Subsequent hydride reduction (e.g., LiAlH₄ or NaBH₄) reduces both the ester and double bond, producing the racemic free base [3]. Critical precursors include:
Purification leverages differential solubility: Crude RJR-2403 free base is dissolved in hot ethanol, treated with activated charcoal, and filtered. Oxalic acid (0.5 equiv) in water is added, inducing crystallization upon cooling. The hemioxalate crystals are collected via vacuum filtration and washed with cold ethanol [3]. For higher purity (>99%), preparative reversed-phase HPLC (C18 column) is employed using an acetonitrile/water gradient with 0.1% formic acid [4] [6]. The eluent is lyophilized to recover the pure hemioxalate salt. Counterion exchange from hydrochloride or other salts ensures the correct stoichiometry [8].
Batch consistency is monitored through triple-parameter quality control:
RJR-2403 hemioxalate exhibits pH-dependent solubility due to the basic tertiary amine (pKₐ ≈ 8.2) and ionic oxalate. Its solubility spans:
Table 2: Solubility of RJR-2403 Hemioxalate
Solvent System | Concentration (mg/mL) | Conditions | Notes |
---|---|---|---|
DMSO | 50.0 (241 mM) | 25°C | Hygroscopic; requires dry DMSO [1] |
Water | ~25 (100 mM) | 25°C | pH-dependent; maximal at pH 3–4 [6] |
Ethanol | 15.2 | 25°C | Endothermic dissolution |
PBS (pH 7.4) | <0.1 | 25°C | Limited due to free base precipitation |
0.1N HCl | 38.5 | 25°C | Salt dissolution enhances solubility |
In aqueous buffers, solubility follows a U-shaped pH curve, minima near physiological pH (7.4) and maxima in acidic (pH < 3) or alkaline (pH > 10) conditions where ionization increases [5] [8]. Organic co-solvents (e.g., PEG300) improve solubility for biological dosing [1].
Stability studies demonstrate that RJR-2403 hemioxalate is:
Table 3: Alternative Compound Names
Primary Designation | Alternative Names |
---|---|
RJR-2403 hemioxalate | Rivanicline hemioxalate, Metanicotine hemioxalate, (E)-N-methyl-4-(pyridin-3-yl)but-3-en-1-amine hemioxalate, RJR 2403 hemioxalate, PC-43406, HY-13225B |
Note: RJR-2403 oxalate (full salt, MW 252.27) is a distinct solid form with different solubility and crystallinity [4] [8].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: